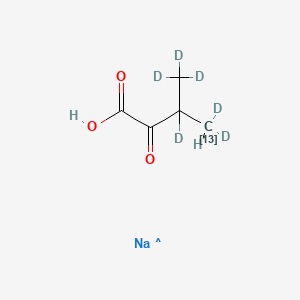

Sodium 3-methyl-2-oxobutanoate-13C,d4-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H8NaO3 |

|---|---|

Molecular Weight |

146.13 g/mol |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/i1D3,2+1D2,3D; |

InChI Key |

ZYUOMWUHRSDZMY-HIPJQOEVSA-N |

Isomeric SMILES |

[2H][13CH]([2H])C([2H])(C(=O)C(=O)O)C([2H])([2H])[2H].[Na] |

Canonical SMILES |

CC(C)C(=O)C(=O)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Sodium 3-methyl-2-oxobutanoate-¹³C,d₄

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-methyl-2-oxobutanoate, an α-keto acid analog of the amino acid valine, is a critical intermediate in the metabolic pathways of branched-chain amino acids (BCAAs). Its isotopically labeled forms, such as Sodium 3-methyl-2-oxobutanoate-¹³C,d₄, are invaluable tools in metabolic research, particularly in studies involving metabolomics, metabolic flux analysis, and biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the chemical properties, metabolic significance, and experimental applications of a specific, commercially available isotopologue: Sodium 3-methyl-2-oxobutanoate (3-methyl-¹³C; 3,4,4,4-d₄) .

Chemical Properties

The nomenclature "Sodium 3-methyl-2-oxobutanoate-¹³C,d₄" can be ambiguous as various isotopologues are available. This guide focuses on the isotopologue with a ¹³C-labeled methyl group at the 3-position and four deuterium atoms on the methyl and methine groups at the 3 and 4 positions.

| Property | Value | Reference |

| Chemical Name | Sodium 3-methyl-2-oxobutanoate (3-methyl-¹³C; 3,4,4,4-d₄) | [1] |

| Synonyms | α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C; 3,4,4,4-D₄); Sodium dimethylpyruvate (labeled) | [1] |

| CAS Number | 1202865-40-4 | [1][2] |

| Molecular Formula | C₄¹³CH₃D₄NaO₃ | [2] |

| Molecular Weight | 143.11 g/mol | |

| Isotopic Purity (¹³C) | 99% | |

| Isotopic Purity (D) | 98% | |

| Appearance | White to light yellow crystalline powder or crystals | |

| Solubility | Soluble in water | |

| Storage | Store in freezer (-20°C). Protect from light. |

Metabolic Significance: The Role in Branched-Chain Amino Acid (BCAA) Metabolism

Sodium 3-methyl-2-oxobutanoate (α-ketoisovalerate) is a central metabolite in the degradation pathway of valine, and by extension, is interconnected with the metabolism of leucine and isoleucine. The catabolism of BCAAs is a crucial source of energy, particularly in skeletal muscle, and provides precursors for the synthesis of other molecules.

The initial step in BCAA catabolism is a reversible transamination catalyzed by branched-chain aminotransferases (BCATs), which converts the amino acids to their corresponding α-keto acids. In the case of valine, this reaction yields 3-methyl-2-oxobutanoate. This α-keto acid is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex in the mitochondria. This enzymatic step is a key regulatory point in BCAA metabolism.

The degradation of valine, starting from 3-methyl-2-oxobutanoate, proceeds through a series of enzymatic reactions to ultimately yield propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.

Metabolic Pathway of Valine Degradation

Caption: Degradation pathway of the amino acid Valine.

Experimental Protocols

The use of isotopically labeled Sodium 3-methyl-2-oxobutanoate allows researchers to trace the fate of this metabolite through various biochemical pathways. Below are generalized protocols for its application in metabolic flux analysis using NMR and mass spectrometry.

Experimental Workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA)

Caption: General workflow for ¹³C-Metabolic Flux Analysis.

Metabolic Flux Analysis using Mass Spectrometry (MS)

This protocol outlines the general steps for tracing the metabolism of ¹³C,d₄-labeled Sodium 3-methyl-2-oxobutanoate in a cell culture system.

Objective: To quantify the metabolic flux through the BCAA degradation pathway and connected central carbon metabolism.

Materials:

-

Cell culture of interest (e.g., mammalian cells, bacteria)

-

Culture medium

-

Sodium 3-methyl-2-oxobutanoate (3-methyl-¹³C; 3,4,4,4-d₄)

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., 80% methanol)

-

High-resolution mass spectrometer (e.g., GC-MS or LC-MS)

Methodology:

-

Cell Culture and Labeling:

-

Culture cells to the desired density under controlled conditions.

-

Introduce a known concentration of ¹³C,d₄-labeled Sodium 3-methyl-2-oxobutanoate into the culture medium. The concentration should be optimized to allow for detectable incorporation without causing metabolic perturbations.

-

Incubate the cells for a time course, collecting samples at various time points to monitor the dynamic labeling of downstream metabolites.

-

-

Sample Collection and Metabolite Extraction:

-

Rapidly quench the metabolic activity of the cells by adding a cold quenching solution.

-

Harvest the cells (e.g., by centrifugation).

-

Extract the intracellular metabolites using a suitable cold extraction solvent.

-

Separate the cell debris by centrifugation and collect the supernatant containing the metabolites.

-

-

Mass Spectrometry Analysis:

-

Analyze the metabolite extracts using a high-resolution mass spectrometer. For volatile compounds or after derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For a broader range of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred.

-

The mass spectrometer will detect the mass shifts in downstream metabolites resulting from the incorporation of ¹³C and deuterium from the labeled precursor.

-

-

Data Analysis and Flux Calculation:

-

Process the raw MS data to identify labeled metabolites and determine their mass isotopologue distributions.

-

Utilize metabolic flux analysis software to fit the experimental labeling data to a metabolic network model. This allows for the calculation of the rates (fluxes) of the biochemical reactions in the network.

-

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the position of isotopic labels within a molecule, which is highly valuable for elucidating metabolic pathways.

Objective: To identify and quantify labeled metabolites and determine the specific positions of the ¹³C and deuterium labels.

Materials:

-

Metabolite extract (as prepared for MS analysis)

-

NMR buffer (containing a chemical shift reference standard, e.g., DSS)

-

High-field NMR spectrometer equipped with a cryoprobe

Methodology:

-

Sample Preparation:

-

Lyophilize the metabolite extract to remove the solvent.

-

Reconstitute the dried extract in an NMR buffer (e.g., D₂O-based buffer for ¹H NMR).

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra.

-

¹H NMR: Provides an overview of the metabolome.

-

¹³C NMR: Directly detects the ¹³C-labeled carbons, offering excellent signal dispersion. However, it has lower sensitivity than ¹H NMR.

-

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: A powerful technique that correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing high resolution and enabling the identification of labeled sites.

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software.

-

Identify the labeled metabolites by comparing the spectra of labeled samples to those of unlabeled controls and by using NMR databases.

-

The specific location of the ¹³C label can be determined from the ¹³C chemical shifts and the couplings observed in the spectra.

-

Quantify the relative abundance of different isotopologues by integrating the corresponding NMR signals.

-

Conclusion

Sodium 3-methyl-2-oxobutanoate-¹³C,d₄ is a powerful tool for investigating the intricacies of branched-chain amino acid metabolism. Its application in conjunction with advanced analytical techniques like mass spectrometry and NMR spectroscopy enables researchers to gain quantitative insights into metabolic fluxes and pathway regulation. The detailed experimental approaches outlined in this guide provide a framework for utilizing this isotopically labeled compound to advance our understanding of cellular metabolism in both health and disease, with significant implications for drug development and biomedical research.

References

An In-depth Technical Guide on the Synthesis of Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Sodium 3-methyl-2-oxobutanoate-¹³C,d₄, an isotopically labeled precursor with significant applications in metabolic research and as an internal standard for mass spectrometry. Due to the limited availability of a direct, published synthesis for this specific isotopologue, this document outlines a robust and plausible multi-step synthetic strategy. The proposed methodology is grounded in established chemical principles for the synthesis of α-keto acids and the introduction of stable isotopes.[1][2][3] This guide furnishes detailed, step-by-step experimental protocols, a summary of quantitative data in a tabular format, and a visual representation of the synthetic workflow to facilitate comprehension and practical application by researchers in organic chemistry and drug development.

Introduction

α-Keto acids are pivotal intermediates in numerous biological pathways, including the Krebs cycle and glycolysis.[4][5] Their isotopically labeled analogues, such as Sodium 3-methyl-2-oxobutanoate-¹³C,d₄, are invaluable tools for tracing metabolic fluxes, elucidating enzyme mechanisms, and serving as precise internal standards in quantitative mass spectrometry-based studies. The incorporation of stable isotopes like ¹³C and deuterium (d) allows for the differentiation of the labeled molecule from its endogenous counterparts, enhancing the accuracy of analytical measurements.

The target molecule, Sodium 3-methyl-2-oxobutanoate-¹³C,d₄, features a ¹³C-labeled carboxylate carbon and four deuterium atoms on the isopropyl moiety. This specific labeling pattern makes it an ideal tracer for studying the metabolism of branched-chain amino acids, for which it is a precursor. This guide details a feasible synthetic approach, starting from commercially available isotopically labeled starting materials and employing well-documented organic reactions.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process commencing with the Grignard reaction between deuterated isopropylmagnesium bromide and ¹³C-labeled diethyl oxalate. The subsequent hydrolysis of the resulting ester will yield the target α-keto acid. This approach is adapted from established methods for α-keto acid synthesis.

Caption: Proposed workflow for the synthesis of Sodium 3-methyl-2-oxobutanoate-¹³C,d₄.

Experimental Protocols

The following protocols are based on general procedures for Grignard reactions and ester hydrolysis, adapted for the synthesis of the target molecule. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Anhydrous conditions are critical for the Grignard reaction.

Synthesis of Ethyl 3-methyl-2-oxobutanoate-¹³C,d₄

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of isopropyl-d₇ bromide (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the isopropyl-d₇ bromide solution to the magnesium turnings. Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath.

-

Prepare a solution of diethyl oxalate-¹³C₂ (1.0 eq) in anhydrous diethyl ether.

-

Add the diethyl oxalate-¹³C₂ solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-methyl-2-oxobutanoate-¹³C,d₄.

-

Purify the crude product by vacuum distillation or column chromatography.

Synthesis of Sodium 3-methyl-2-oxobutanoate-¹³C,d₄

-

Hydrolysis: Dissolve the purified ethyl 3-methyl-2-oxobutanoate-¹³C,d₄ (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.05 eq) in water dropwise with stirring.

-

Stir the reaction mixture at room temperature for 4 hours or until the reaction is complete (monitored by TLC or GC-MS).

-

Isolation: Remove the ethanol under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.

-

Lyophilize the aqueous solution to obtain the final product, Sodium 3-methyl-2-oxobutanoate-¹³C,d₄, as a white solid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis. Yields are estimates based on similar reactions reported in the literature. Isotopic enrichment will depend on the purity of the starting materials.

| Parameter | Value | Notes |

| Starting Materials | ||

| Isopropyl-d₇ bromide | 1.0 eq | Isotopic purity >98% |

| Magnesium turnings | 1.1 eq | |

| Diethyl oxalate-¹³C₂ | 1.0 eq | Isotopic purity >99% |

| Sodium hydroxide | 1.05 eq | |

| Reaction Conditions | ||

| Grignard Reaction Temp. | 0-10 °C | |

| Hydrolysis Temp. | Room Temperature | |

| Product Information | ||

| Expected Yield (overall) | 60-70% | Based on literature for similar syntheses. |

| Final Isotopic Purity | >98% | Dependent on starting material purity. |

| Molecular Formula | C₅H₃D₄NaO₃ | with ¹³C at C1 |

| Molecular Weight | 143.12 g/mol |

Signaling Pathways and Logical Relationships

The synthesis of Sodium 3-methyl-2-oxobutanoate-¹³C,d₄ does not directly involve biological signaling pathways. However, the logical relationship of the synthetic steps can be visualized as a linear progression from starting materials to the final product.

Caption: Logical flow of the synthetic strategy.

Conclusion

This technical guide has outlined a detailed and feasible synthetic route for Sodium 3-methyl-2-oxobutanoate-¹³C,d₄, a valuable tool for researchers in the fields of metabolism and drug development. By providing comprehensive experimental protocols, expected quantitative data, and clear visual diagrams, this document aims to facilitate the successful synthesis of this important isotopically labeled compound. The proposed methodology leverages well-established and reliable chemical transformations, ensuring a high probability of success for researchers with a background in organic synthesis.

References

An In-depth Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C,d4-1 as a Metabolic Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate, is a crucial intermediate in the metabolic pathway of the essential branched-chain amino acid (BCAA), valine.[1][2] Its isotopically labeled form, Sodium 3-methyl-2-oxobutanoate-13C,d4-1, serves as a powerful tool in metabolic research, particularly in studies involving biomolecular NMR and metabolomics.[3][4][5] This technical guide provides a comprehensive overview of the metabolic fate of this tracer, its applications, and the experimental considerations for its use.

The stable isotopes incorporated into this molecule allow for the precise tracking of its metabolic conversion into various downstream metabolites, offering a window into the intricate network of cellular metabolism. Such tracers are invaluable in understanding disease states characterized by metabolic dysregulation, including metabolic syndrome, cardiovascular conditions, and certain cancers, and in the development of novel therapeutic interventions.

Physicochemical Properties

A summary of the key physicochemical properties of both the labeled and unlabeled forms of Sodium 3-methyl-2-oxobutanoate is presented in Table 1.

| Property | Unlabeled Sodium 3-methyl-2-oxobutanoate | This compound |

| Synonyms | Sodium dimethylpyruvate, Sodium 3-methyl-2-oxobutyrate | α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C, 99%; 3,4,4,4-D₄, 98%) |

| Molecular Formula | (CH₃)₂CHCOCOONa | *CH₃CD(CD₃)COCOONa |

| Molecular Weight | 138.10 g/mol | 143.11 g/mol |

| CAS Number | 3715-29-5 | 1202865-40-4 |

| Appearance | Solid | Neat (Individual form) |

| Solubility | Soluble in water (100 mg/mL) | Not explicitly stated, but expected to be soluble in water. |

| Storage Temperature | Room temperature | -20°C, protected from light |

Metabolic Pathways

Sodium 3-methyl-2-oxobutanoate is a central node in BCAA metabolism. Its primary metabolic fates are conversion to valine or further degradation to succinyl-CoA, which then enters the citric acid cycle.

Valine Biosynthesis and Degradation

The catabolism of valine, leucine, and isoleucine is initiated by a common set of enzymes. The first step is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT), which converts valine to 3-methyl-2-oxobutanoate (α-ketoisovalerate). This is followed by the irreversible oxidative decarboxylation of the α-keto acid by the branched-chain α-keto acid dehydrogenase (BCKD) complex to form isobutyryl-CoA. Subsequent reactions convert isobutyryl-CoA to succinyl-CoA, a key intermediate in the citric acid cycle.

The use of this compound allows researchers to trace the flow of the labeled carbon and deuterium atoms through these pathways.

Pantothenate Biosynthesis

In microorganisms like Escherichia coli, 3-methyl-2-oxobutanoate serves as a precursor for the synthesis of pantothenic acid (Vitamin B5). The enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase catalyzes the conversion of α-ketoisovalerate to ketopantoic acid.

Experimental Protocols

The utilization of this compound in metabolic studies typically involves cell culture or animal models, followed by analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

General Experimental Workflow

A general workflow for a tracer experiment is outlined below.

Sample Preparation for Mass Spectrometry

-

Cell Culture: Cells are grown in a suitable medium. Prior to the experiment, the medium is replaced with a medium containing this compound at a known concentration.

-

Incubation: Cells are incubated for a specific period to allow for the uptake and metabolism of the tracer.

-

Quenching and Extraction: Metabolism is rapidly halted by quenching with a cold solvent (e.g., methanol or acetonitrile). Metabolites are then extracted from the cells.

-

Analysis: The extracted metabolites are separated by liquid chromatography (LC) and analyzed by mass spectrometry (MS) to identify and quantify the isotopically labeled species.

Data Presentation: Quantitative Analysis

The primary output of such experiments is the fractional enrichment of downstream metabolites with the stable isotopes. This data can be used to calculate metabolic flux rates.

| Metabolite | Fractional Enrichment (%) after 1 hour | Fractional Enrichment (%) after 4 hours |

| Valine | 15.2 ± 2.1 | 45.8 ± 3.5 |

| Succinyl-CoA | 5.6 ± 1.2 | 18.9 ± 2.8 |

| Citrate | 2.1 ± 0.5 | 8.3 ± 1.1 |

| Glutamate | 3.5 ± 0.8 | 12.1 ± 1.9 |

Note: The data in this table is illustrative and will vary depending on the experimental system.

Applications in Drug Development

Understanding how disease states or drug treatments alter metabolic pathways is crucial for developing effective therapies. This compound can be a valuable tool in this context.

-

Target Identification and Validation: By tracing the metabolic fate of this precursor, researchers can identify enzymes or pathways that are dysregulated in a disease. These could represent potential drug targets.

-

Mechanism of Action Studies: This tracer can be used to elucidate how a drug candidate modulates metabolic pathways.

-

Pharmacodynamic Biomarker Development: The levels of labeled metabolites could serve as biomarkers to assess the biological activity of a drug in preclinical and clinical studies.

-

Toxicology Studies: Alterations in the metabolism of this tracer could indicate potential off-target effects of a drug. For instance, 3-methyl-2-oxobutanoic acid is recognized as a neurotoxin at elevated levels.

Conclusion

This compound is a versatile and powerful tool for investigating the complexities of BCAA metabolism. Its use in conjunction with modern analytical techniques like mass spectrometry and NMR spectroscopy provides researchers and drug developers with a means to quantitatively assess metabolic fluxes and gain deeper insights into the biochemical basis of health and disease. The detailed understanding of metabolic reprogramming afforded by this tracer will continue to be instrumental in the discovery and development of novel therapeutics.

References

- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Valine - Wikipedia [en.wikipedia.org]

- 3. α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C, 99%; 3,4,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, CDLM-7317-0.5 [isotope.com]

- 4. α-Ketoisovaleric acid, sodium salt (dimethyl-¹³Câ, 98%; 3-methyl-Dâ, 4,4-Dâ, 98%) - Cambridge Isotope Laboratories, CDLM-8446-0.25 [isotope.com]

- 5. α-Ketoisovaleric acid, sodium salt (dimethyl-¹³Câ, 99%; 3-D, 98%) - Cambridge Isotope Laboratories, CDLM-10647-0.1 [isotope.com]

An In-Depth Technical Guide to Isotopic Labeling with Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-methyl-2-oxobutanoate, the sodium salt of α-ketoisovaleric acid, is a key metabolic intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1][2][3] Its isotopically labeled form, Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1, serves as a powerful tracer for in-vivo and in-vitro metabolic studies, particularly in the field of ¹³C-Metabolic Flux Analysis (¹³C-MFA). This technique allows for the precise quantification of intracellular metabolic rates, providing a detailed snapshot of cellular physiology. This guide offers a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of this stable isotope tracer.

Stable isotope tracers like Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1 are invaluable tools in metabolic research. By introducing this labeled compound into a biological system, researchers can track the fate of the ¹³C and deuterium atoms through various metabolic pathways. This information is crucial for understanding the metabolic reprogramming that occurs in various physiological and pathological states, including cancer, metabolic disorders, and during drug treatment. The use of stable, non-radioactive isotopes ensures safety in a wide range of experimental setups.

Core Applications

The primary application of Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1 is in ¹³C-Metabolic Flux Analysis (¹³C-MFA). This methodology is employed to:

-

Quantify Valine Catabolism: Directly measure the flux through the valine degradation pathway.

-

Probe Anaplerotic and Cataplerotic Fluxes: Understand how intermediates of BCAA metabolism contribute to the replenishment (anaplerosis) and removal (cataplerosis) of tricarboxylic acid (TCA) cycle intermediates.

-

Investigate Branched-Chain Amino Acid Metabolism: Elucidate the complex interplay between the metabolism of valine, leucine, and isoleucine.

-

Drug Development: Assess the impact of therapeutic agents on BCAA metabolism and overall cellular metabolic function.

Metabolic Pathway of 3-methyl-2-oxobutanoate

The catabolism of 3-methyl-2-oxobutanoate, the anionic form of α-ketoisovaleric acid, is a critical component of branched-chain amino acid metabolism. This pathway primarily occurs within the mitochondria and feeds into the central carbon metabolism. The initial steps are shared among all three BCAAs (valine, leucine, and isoleucine), involving transamination to their respective α-keto acids. The subsequent oxidative decarboxylation is a key committed step. For valine, the breakdown of its corresponding α-keto acid, 3-methyl-2-oxobutanoate, proceeds through a series of enzymatic reactions to ultimately yield succinyl-CoA, an intermediate of the TCA cycle.[1][2] This makes valine a glucogenic amino acid.

Experimental Protocols

A typical ¹³C-MFA experiment using Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1 involves several key stages, from cell culture to data analysis. The following is a generalized protocol that can be adapted for specific cell types and research questions.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Media Preparation: Prepare culture medium containing a known concentration of Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1. The unlabeled valine concentration may need to be adjusted or omitted depending on the experimental goals. All other nutrient concentrations should be carefully controlled and recorded.

-

Isotopic Labeling: Replace the standard culture medium with the prepared labeling medium. The duration of labeling required to reach isotopic steady-state will vary depending on the cell type and the metabolic pathway of interest. It is recommended to perform a time-course experiment (e.g., 0, 6, 12, 24 hours) to determine the optimal labeling time.

Metabolite Extraction

-

Quenching: Rapidly halt metabolic activity to preserve the in-vivo metabolic state. This is typically achieved by aspirating the labeling medium and immediately adding a cold quenching solution (e.g., 80% methanol at -80°C).

-

Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. The metabolites are then extracted from the cells, often through a series of freeze-thaw cycles and centrifugation. The supernatant containing the metabolites is collected for analysis.

Mass Spectrometry Analysis

-

Sample Preparation: The extracted metabolites are dried and then derivatized to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the individual metabolites, which are then ionized and detected by the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for the determination of the mass isotopomer distribution for each metabolite. This distribution reveals the extent and position of ¹³C and deuterium incorporation.

Data Analysis and Flux Calculation

-

Mass Isotopomer Distribution (MID) Analysis: The raw mass spectrometry data is processed to correct for the natural abundance of isotopes and determine the fractional abundance of each mass isotopomer for all measured metabolites.

-

Metabolic Flux Modeling: A stoichiometric model of the relevant metabolic network is constructed. This model includes all the biochemical reactions, substrate uptake rates, and biomass production rates.

-

Flux Estimation: The measured MIDs and extracellular flux rates are used as inputs for specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes. The software uses iterative algorithms to find the set of fluxes that best fit the experimental data.

Data Presentation: Quantitative Flux Data

While specific mass isotopomer distribution data for Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1 is not yet widely published, valuable insights can be gained from studies using its unlabeled analogue. The following table summarizes the net fluxes of branched-chain keto acids (BCKAs), including 2-oxoisovalerate (the unlabeled form of the tracer), across various organs in a pig model. This data provides a quantitative context for the types of measurements that can be obtained and interpreted in metabolic flux studies.

| Organ/Tissue | Postabsorptive Net Flux (nmol·kg⁻¹·min⁻¹) | Postprandial Total Net Flux (µmol·kg⁻¹·4h⁻¹) |

| Portal Drained Viscera (PDV) | 144 | - |

| Liver | - | 200 |

| Kidney | - | 10.0 [2.3, 178] |

| Hindquarter (Muscle) | - | 46.2 [34.2, 58.2] |

Data are presented as mean [95% confidence interval]. A positive value indicates a net release, while a negative value (not observed for total BCKAs in this summary) would indicate a net uptake. Data adapted from a study on inter-organ BCAA and BCKA metabolism.

This table illustrates the dynamic nature of BCAA metabolism, with the portal drained viscera being a major site of BCKA uptake in the postabsorptive state, and the liver taking up a significant amount of BCKAs in the postprandial state. The hindquarter, representing muscle tissue, is a net producer of BCKAs after a meal.

Conclusion

Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1 is a highly specific and valuable tracer for dissecting the complexities of branched-chain amino acid metabolism. Its application in ¹³C-Metabolic Flux Analysis provides a powerful platform for quantifying metabolic phenotypes in both health and disease. The detailed experimental protocols and data analysis workflows outlined in this guide provide a framework for researchers to design and execute robust stable isotope tracing studies. As the field of metabolomics continues to advance, the use of such targeted isotopic labels will be instrumental in uncovering novel metabolic pathways and identifying new therapeutic targets.

References

An In-Depth Technical Guide to the Biochemical Pathways Involving Alpha-Ketoisovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoisovaleric acid, also known as 2-oxoisovaleric acid, is a critical intermediate in the metabolism of the branched-chain amino acid (BCAA) valine.[1][2] This alpha-keto acid stands at a metabolic crossroads, participating in both catabolic and anabolic pathways. Its proper metabolism is essential for normal physiological function, and its accumulation is a hallmark of the serious inborn error of metabolism, Maple Syrup Urine Disease (MSUD).[2][3] This technical guide provides a comprehensive overview of the core biochemical pathways involving alpha-ketoisovaleric acid, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support researchers, scientists, and drug development professionals.

Core Biochemical Pathways

Alpha-ketoisovaleric acid is primarily involved in two major biochemical pathways: the degradation of valine and the biosynthesis of pantothenic acid (Vitamin B5).

Valine Catabolism

The breakdown of valine, an essential amino acid, is a multi-step process that occurs primarily in the mitochondria of skeletal muscle, followed by further metabolism in the liver.[4] Alpha-ketoisovaleric acid is a key intermediate in this pathway.

a. Transamination of Valine: The initial step in valine catabolism is a reversible transamination reaction catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT) . In this reaction, the amino group of valine is transferred to α-ketoglutarate, yielding alpha-ketoisovaleric acid and glutamate. There are two isoforms of BCAT: a cytosolic (BCAT1) and a mitochondrial (BCAT2) form.

b. Oxidative Decarboxylation of Alpha-Ketoisovaleric Acid: The next and irreversible step is the oxidative decarboxylation of alpha-ketoisovaleric acid to isobutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located in the inner mitochondrial membrane. This complex requires several cofactors for its activity, including thiamine pyrophosphate (TPP), lipoic acid, FAD, and NAD+. The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle, with a dedicated kinase (BCKDH kinase) causing inactivation and a phosphatase (BCKDH phosphatase) leading to activation.

c. Subsequent Steps: Isobutyryl-CoA is further metabolized through a series of reactions to ultimately yield succinyl-CoA, which can then enter the citric acid cycle for energy production.

Pantothenic Acid (Vitamin B5) Biosynthesis

In many microorganisms and plants, alpha-ketoisovaleric acid serves as a precursor for the synthesis of pantothenic acid, an essential nutrient for all forms of life as a component of Coenzyme A.

a. Formation of Ketopantoate: The first committed step in this pathway is the conversion of alpha-ketoisovaleric acid to ketopantoate. This reaction is catalyzed by the enzyme ketopantoate hydroxymethyltransferase , which utilizes 5,10-methylenetetrahydrofolate as a one-carbon donor.

b. Conversion to Pantoate: Ketopantoate is then reduced to pantoate by ketopantoate reductase .

c. Condensation with β-Alanine: Finally, pantoate is condensed with β-alanine to form pantothenic acid, a reaction catalyzed by pantothenate synthetase .

Clinical Significance: Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive disorder caused by a deficiency in the activity of the BCKDH complex. This enzymatic block leads to the accumulation of the three branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-keto acids, including alpha-ketoisovaleric acid, in the blood, urine, and cerebrospinal fluid. The accumulation of these compounds, particularly leucine and its corresponding alpha-ketoisocaproic acid, is neurotoxic and leads to severe neurological damage, developmental delay, and a characteristic sweet odor of the urine, reminiscent of maple syrup.

Quantitative Data

A summary of key quantitative data related to the biochemical pathways of alpha-ketoisovaleric acid is presented in the tables below.

Table 1: Kinetic Properties of Key Enzymes

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | Valine | ~5 mM | - | Porcine | |

| Leucine | ~1 mM | - | Porcine | ||

| Isoleucine | ~1 mM | - | Porcine | ||

| α-Ketoglutarate | 0.6 - 3 mM | - | Porcine | ||

| Ketopantoate Hydroxymethyltransferase | α-Ketoisovalerate | 1.1 mM | ~8 µmol/min/mg | Escherichia coli | |

| 5,10-Methylenetetrahydrofolate | - | - | Escherichia coli | ||

| Tetrahydrofolate | 0.18 mM | - | Escherichia coli | ||

| Formaldehyde | 5.9 mM | - | Escherichia coli | ||

| Ketopantoate | 0.16 mM | - | Escherichia coli | ||

| Dihydroxy-acid dehydratase | 2,3-dihydroxyisovalerate | 2.7 mM | 6.1 U/mg | Ralstonia eutropha |

Table 2: Concentrations of Alpha-Ketoisovaleric Acid in Human Biological Fluids

| Analyte | Condition | Fluid | Concentration Range | Reference |

| Alpha-Ketoisovaleric Acid | Healthy | Plasma | 3 - 20 µmol/L | |

| Healthy | Plasma | 10.6 ± 0.8 µmol/L | ||

| Healthy (after oral bolus) | Plasma | up to 121 ± 20 µmol/L | ||

| Healthy | Urine | 0 - 0.97 mmol/mol creatinine | ||

| Healthy | Urine | < 0.49 mcg/mg creatinine | ||

| MSUD | Plasma | Markedly elevated | ||

| MSUD | Urine | Markedly elevated |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Quantification of Alpha-Ketoisovaleric Acid in Urine by HPLC

This protocol outlines a method for the determination of alpha-ketoisovaleric acid in urine using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.

1. Sample Preparation: a. Collect a mid-stream urine sample. b. Centrifuge the urine sample at 3000 x g for 10 minutes to remove any particulate matter. c. Store the supernatant at -80°C until analysis.

2. Derivatization: a. To 100 µL of the urine sample, add 10 µL of an internal standard solution (e.g., 2-ketovaleric acid). b. Add 200 µL of a derivatizing agent solution, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) in the presence of a reducing agent and acid. c. Incubate the mixture at 60°C for 1 hour in the dark to form a fluorescent derivative. d. Cool the reaction mixture on ice and then neutralize with a suitable base.

3. HPLC Analysis: a. Inject an aliquot of the derivatized sample onto a reverse-phase C18 HPLC column. b. Use a mobile phase gradient of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile). c. Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., excitation at 350 nm and emission at 410 nm).

4. Data Analysis: a. Identify the peak corresponding to the alpha-ketoisovaleric acid derivative based on its retention time compared to a standard. b. Quantify the concentration of alpha-ketoisovaleric acid by comparing its peak area to that of the internal standard and a standard curve prepared with known concentrations of alpha-ketoisovaleric acid.

Protocol 2: Assay of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity

This protocol describes a spectrophotometric assay to measure the activity of the BCKDH complex by monitoring the reduction of NAD+ to NADH.

1. Preparation of Mitochondrial Extract: a. Homogenize fresh or frozen tissue samples (e.g., liver, muscle) in an ice-cold isolation buffer. b. Perform differential centrifugation to isolate the mitochondrial fraction. c. Resuspend the mitochondrial pellet in a suitable buffer and determine the protein concentration.

2. Assay Mixture: a. Prepare an assay mixture containing:

- Potassium phosphate buffer (pH 7.4)

- Thiamine pyrophosphate (TPP)

- Coenzyme A (CoA)

- NAD+

- Dithiothreitol (DTT)

- Substrate: alpha-ketoisovaleric acid

3. Enzyme Assay: a. Pre-incubate the mitochondrial extract with the assay mixture (without the substrate) at 37°C for 5 minutes. b. Initiate the reaction by adding alpha-ketoisovaleric acid. c. Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH, using a spectrophotometer. d. Record the absorbance change over time.

4. Calculation of Activity: a. Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). b. Express the BCKDH activity as nmol of NADH formed per minute per milligram of mitochondrial protein.

Mandatory Visualizations

Diagrams of the core signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Caption: Valine Catabolism Pathway.

Caption: Pantothenic Acid Biosynthesis Pathway.

References

An In-depth Technical Guide on Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1 for Metabolic Flux Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology for the quantitative study of cellular metabolism. By tracing the path of isotopically labeled substrates through metabolic networks, researchers can elucidate the rates (fluxes) of intracellular biochemical reactions.[1] This guide focuses on the application of a specific tracer, Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1, for the investigation of branched-chain amino acid (BCAA) metabolism. This isotopologue of α-ketoisovalerate, a precursor to the amino acids leucine and valine, provides a unique window into the catabolic and anabolic fates of these essential nutrients.[2] Its use is particularly relevant in the study of diseases with altered metabolism, such as cancer and metabolic syndrome, as well as in the optimization of bioprocesses in drug development.[3][4]

Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1 is a stable isotope-labeled compound containing one ¹³C-labeled carbon and four deuterium atoms.[5] This dual labeling strategy allows for the simultaneous tracing of both the carbon skeleton and specific hydrogen atoms, offering a more detailed view of metabolic transformations. This guide will provide a comprehensive overview of the theoretical background, experimental protocols, data analysis, and applications of this tracer in metabolic flux analysis.

Core Principles of ¹³C Metabolic Flux Analysis

¹³C-MFA is predicated on the principle that the distribution of ¹³C atoms in downstream metabolites is a direct function of the relative activities of the metabolic pathways through which the labeled substrate has traveled. When cells are cultured in a medium containing a ¹³C-labeled substrate, the labeled atoms are incorporated into various intracellular metabolites. By measuring the mass isotopomer distributions (MIDs) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, a quantitative picture of metabolic fluxes can be constructed.

The general workflow for a ¹³C-MFA experiment consists of the following key stages:

-

Experimental Design: Selection of the appropriate ¹³C tracer and labeling strategy to address the biological question of interest.

-

Isotope Labeling Experiment: Culturing cells in a defined medium containing the ¹³C-labeled substrate until an isotopic steady state is reached.

-

Sample Collection and Metabolite Extraction: Rapid quenching of metabolic activity and extraction of intracellular metabolites.

-

Analytical Measurement: Quantification of mass isotopomer distributions of key metabolites using MS or NMR.

-

Computational Flux Estimation: Using a stoichiometric model of cellular metabolism and the measured MIDs to calculate intracellular fluxes.

Experimental Protocols

This section provides a detailed, synthesized protocol for conducting a ¹³C-MFA experiment using Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1 in cultured mammalian cells.

Cell Culture Media Preparation for Stable Isotope Tracing

The foundation of a successful isotope tracing experiment is the preparation of a specialized cell culture medium.

Materials:

-

Base medium deficient in leucine and valine (e.g., custom formulation of DMEM or RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids

-

Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1

-

Unlabeled L-leucine and L-valine (for control cultures)

-

Other necessary supplements (e.g., glutamine, penicillin-streptomycin)

-

Sterile, cell culture grade water

-

0.22 µm sterile filter units

Procedure:

-

Reconstitute Base Medium: If using a powdered base medium, reconstitute it in sterile, cell culture grade water according to the manufacturer's instructions.

-

Supplement the Medium: Add dFBS to the desired final concentration (e.g., 10%). Add all other required supplements except for leucine, valine, and the tracer.

-

Prepare Tracer Stock Solution: Dissolve Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1 in sterile water to create a concentrated stock solution. The final concentration in the medium will typically be in the range of 100-200 µM. Sterile filter the stock solution using a 0.22 µm syringe filter.

-

Prepare Labeling Medium: Add the sterile tracer stock solution to the supplemented base medium to achieve the final desired concentration.

-

Final Filtration and Storage: Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter. Store the prepared medium at 4°C for short-term use.

Isotope Labeling of Cultured Cells

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Initial Culture: Culture cells overnight in standard complete medium to allow for attachment and recovery.

-

Media Exchange: Aspirate the standard medium, wash the cells once with sterile phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time is cell-line dependent and should be determined empirically, but a common starting point is 24 hours. To verify steady state, isotopic labeling can be measured at two different time points (e.g., 18 and 24 hours).

Quenching and Extraction of Intracellular Metabolites

Rapidly halting all enzymatic activity is critical for accurately capturing the intracellular metabolic state.

Materials:

-

Ice-cold quenching solution (e.g., 60% methanol in water, pre-chilled to -40°C)

-

Ice-cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C)

-

Cell scraper

-

Centrifuge capable of reaching low temperatures

Procedure:

-

Quenching: Aspirate the labeling medium and immediately add an excess volume of ice-cold quenching solution to the culture vessel.

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

-

Extraction: Centrifuge the cell suspension at a low temperature to pellet the cell debris. Discard the supernatant and add the ice-cold extraction solvent to the pellet. Vortex vigorously to ensure complete extraction.

-

Clarification: Centrifuge the extract at high speed to pellet any remaining debris. Transfer the supernatant containing the intracellular metabolites to a new tube.

-

Storage: Store the metabolite extracts at -80°C until analysis.

Sample Preparation and LC-MS/MS Analysis

Procedure for Derivatization (for GC-MS, if necessary):

While LC-MS/MS is often preferred for its ability to analyze underivatized amino and keto acids, derivatization can be employed for GC-MS analysis to improve volatility and chromatographic separation.

-

Drying: Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization: Add a derivatizing agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to the dried extract. Incubate at an elevated temperature (e.g., 60°C) to facilitate the reaction.

LC-MS/MS Parameters:

The following are representative parameters for the analysis of branched-chain amino and keto acids. Optimization will be required for specific instrumentation.

| Parameter | Setting |

| Chromatography | |

| Column | Reversed-phase C18 or HILIC column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of target analytes |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Scan Type | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) |

| Collision Energy | Optimized for each analyte |

| Dwell Time | Optimized for peak shape and signal-to-noise |

Data Presentation

Quantitative data from ¹³C-MFA studies are typically presented in the form of flux maps and tables of mass isotopomer distributions and calculated flux values.

Mass Isotopomer Distributions (MIDs)

The following table provides a hypothetical example of the expected MIDs for valine and leucine following labeling with Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1. The exact distributions will depend on the specific metabolic state of the cells.

| Metabolite | Mass Isotopomer | Fractional Abundance (%) |

| Valine | M+0 | 5 |

| M+1 (¹³C) | 90 | |

| M+2 (¹³C,d₁) | 3 | |

| M+3 (¹³C,d₂) | 1 | |

| M+4 (¹³C,d₃) | <1 | |

| M+5 (¹³C,d₄) | <1 | |

| Leucine | M+0 | 10 |

| M+1 (¹³C) | 85 | |

| M+2 (¹³C,d₁) | 4 | |

| M+3 (¹³C,d₂) | 1 |

Metabolic Flux Quantitation

The following table presents example flux data from a study investigating BCAA metabolism in a cancer cell line, with fluxes normalized to the glucose uptake rate.

| Reaction | Flux (relative to Glucose uptake) |

| Glycolysis | |

| Glucose -> G6P | 100 |

| F6P -> G3P (PPP) | 15 |

| GAPDH | 170 |

| Pyruvate -> Lactate | 80 |

| TCA Cycle | |

| Pyruvate -> Acetyl-CoA | 40 |

| Acetyl-CoA + OAA -> Citrate | 95 |

| α-KG -> Succinyl-CoA | 85 |

| BCAA Metabolism | |

| α-Ketoisovalerate -> Valine | 5 |

| α-Ketoisovalerate -> Propionyl-CoA | 10 |

| Leucine -> Acetyl-CoA | 8 |

Visualization of Pathways and Workflows

Metabolic Pathway of Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1

The following diagram illustrates the entry of the labeled tracer into the catabolic pathways of valine and leucine.

Experimental Workflow

This diagram outlines the major steps in a typical ¹³C-MFA experiment.

Applications in Research and Drug Development

The use of Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1 in MFA has significant applications in several key areas:

-

Oncology: Cancer cells often exhibit rewired BCAA metabolism to support their growth and proliferation. This tracer can be used to quantify the contribution of BCAAs to the TCA cycle and lipogenesis in tumor cells, potentially identifying novel therapeutic targets.

-

Metabolic Diseases: Dysregulation of BCAA metabolism is implicated in insulin resistance and type 2 diabetes. MFA with this tracer can help to elucidate the underlying mechanisms of these conditions.

-

Drug Development: By understanding the metabolic effects of a drug candidate on BCAA metabolism, researchers can assess its mechanism of action and potential off-target effects. This is particularly relevant for drugs targeting metabolic pathways.

-

Bioprocess Optimization: In the production of protein-based therapeutics, optimizing cell culture conditions is crucial. MFA can be used to understand how different media formulations and process parameters affect cellular metabolism, leading to improved product yields and quality.

Conclusion

Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1 is a valuable tool for the detailed investigation of branched-chain amino acid metabolism using ¹³C-Metabolic Flux Analysis. Its dual-labeling pattern provides rich information on the metabolic fate of the α-ketoisovalerate carbon skeleton and associated hydrogen atoms. This technical guide has provided a comprehensive overview of the principles, experimental protocols, and applications of this tracer. By following the detailed methodologies outlined herein, researchers, scientists, and drug development professionals can effectively utilize this powerful technique to gain deeper insights into cellular physiology in both health and disease. The continued application of such sophisticated metabolic analysis tools will undoubtedly accelerate our understanding of complex biological systems and aid in the development of novel therapeutic strategies.

References

An In-Depth Technical Guide to 13C and Deuterium Labeling in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling is a powerful and indispensable technique in metabolomics for tracing metabolic pathways, quantifying metabolic flux, and understanding the dynamic nature of cellular metabolism.[1][2] By introducing molecules enriched with stable (non-radioactive) isotopes like Carbon-13 (¹³C) or Deuterium (²H), researchers can track the journey of these labeled compounds through complex biochemical reaction networks.[1][3] This guide provides a comprehensive overview of the core principles, experimental protocols, data interpretation, and applications of ¹³C and deuterium labeling, with a particular focus on their utility in drug development and disease research.

Core Principles: Tracing Carbon vs. Hydrogen

The fundamental difference between ¹³C and deuterium labeling lies in the atoms they track, which provides distinct and complementary insights into cellular metabolism.[4]

-

Carbon-13 (¹³C) Labeling: This method follows the carbon backbone of a metabolic substrate, such as glucose or glutamine. As the ¹³C-labeled substrate is metabolized, the heavy carbon isotopes are incorporated into downstream metabolites. By analyzing the mass distribution of these metabolites, it is possible to map the flow of carbon through central metabolic pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This makes ¹³C labeling the gold standard for quantifying the activity or "flux" of these pathways.

-

Deuterium (²H) Labeling: Deuterium tracers, such as heavy water (D₂O) or deuterated glucose, track the exchange and incorporation of hydrogen atoms. This provides unique information about redox metabolism, particularly the production and consumption of NADPH, which is critical for biosynthesis and maintaining cellular redox balance. D₂O can be used as a universal probe to track the rate of synthesis of various biomolecules, including proteins, lipids, and DNA, as deuterium is incorporated into stable C-H bonds during their creation.

Key Concepts:

-

Isotopes: Variants of an element that differ in the number of neutrons. ¹³C and ²H are heavier, stable isotopes of carbon and hydrogen, respectively.

-

Isotopologues: Molecules that differ only in their isotopic composition. A metabolite containing one or more heavy isotopes is an isotopologue.

-

Metabolic Flux: The rate of turnover of metabolites through a metabolic pathway. Stable isotope labeling is a key method for quantifying metabolic flux, providing a dynamic view of cellular activity that cannot be obtained from static metabolite concentration measurements alone.

General Experimental Workflow

A stable isotope tracing experiment follows a structured workflow, from design to data analysis. Each step is critical for generating high-quality, interpretable data.

Data Presentation and Analysis

The primary quantitative output from a mass spectrometry-based labeling experiment is the Mass Isotopologue Distribution (MID). The MID for a given metabolite describes the fractional abundance of each of its isotopologues (M+0, M+1, M+2, etc.), where M+n represents the metabolite with 'n' heavy isotopes incorporated. This data, after correction for the natural abundance of heavy isotopes, reveals the extent to which the labeled tracer has contributed to the metabolite's synthesis.

Table 1: Example Mass Isotopologue Distribution (MID) for Citrate

This table shows hypothetical MID data for citrate extracted from cancer cells grown in a medium containing uniformly labeled [U-¹³C₆]-glucose. The distribution reveals how many carbons from glucose have been incorporated into the citrate pool, providing insights into glycolysis and TCA cycle activity.

| Isotopologue | Formula | Mass Shift | Fractional Abundance (%) | Biological Interpretation |

| M+0 | ¹²C₆H₈O₇ | 0 | 15% | Unlabeled citrate, likely from unlabeled sources or slow turnover. |

| M+1 | ¹²C₅¹³C₁H₈O₇ | +1 | 5% | Minor contribution from pathways generating single-labeled precursors. |

| M+2 | ¹²C₄¹³C₂H₈O₇ | +2 | 60% | The dominant species, indicating citrate is primarily synthesized from glucose via glycolysis (producing M+3 pyruvate) and the first turn of the TCA cycle (condensing M+3 oxaloacetate and M+2 acetyl-CoA results in M+2, M+3, M+4, M+5 citrate). The M+2 form comes from the condensation of labeled acetyl-CoA with unlabeled oxaloacetate. |

| M+3 | ¹²C₃¹³C₃H₈O₇ | +3 | 8% | Contribution from labeled pyruvate entering the TCA cycle via pyruvate carboxylase. |

| M+4 | ¹²C₂¹³C₄H₈O₇ | +4 | 10% | Represents citrate synthesized after multiple turns of the TCA cycle with labeled substrates. |

| M+5 | ¹²C₁¹³C₅H₈O₇ | +5 | 2% | Further cycling in the TCA cycle leading to higher incorporation. |

| M+6 | ¹³C₆H₈O₇ | +6 | <1% | Fully labeled citrate, indicating all carbons are derived from the glucose tracer. |

Note: Data is hypothetical for illustrative purposes. The M+2 isotopologue is often highly abundant as it represents the entry of glucose-derived, ¹³C₂-labeled acetyl-CoA into the TCA cycle.

Comparison: ¹³C vs. Deuterium Labeling

The choice of tracer is critical and depends entirely on the biological question being asked. ¹³C-labeling is ideal for dissecting central carbon pathways, while deuterium labeling offers unique advantages for studying redox metabolism and in vivo dynamics.

Table 2: Head-to-Head Comparison of ¹³C and Deuterium Tracers

| Feature | ¹³C Labeling | Deuterium (²H) Labeling |

| Atom Traced | Carbon (C) | Hydrogen (H/D) |

| Primary Tracer | [U-¹³C₆]-glucose, [U-¹³C₅]-glutamine | Heavy Water (D₂O), [6,6-²H₂]-glucose |

| Core Principle | Follows the carbon skeleton of substrates through metabolic pathways. | Tracks hydrogen exchange and incorporation, reflecting redox reactions and de novo synthesis. |

| Primary Application | High-resolution metabolic flux analysis (MFA) of central carbon metabolism (Glycolysis, PPP, TCA cycle). | Probing redox (NADPH) metabolism, measuring in vivo turnover of macromolecules (lipids, proteins, DNA). |

| Advantages | Gold standard for detailed carbon transition maps; less prone to kinetic isotope effects than deuterium. | Excellent for in vivo studies due to ease of administration (D₂O in drinking water); provides unique redox information. |

| Disadvantages | Can be more expensive; in vivo studies can be complex to set up. | Can exhibit kinetic isotope effects; label loss can occur through exchange with water, requiring careful modeling. |

| Analytical Platform | LC-MS, GC-MS, NMR | LC-MS, NMR, Deuterium MRI |

Detailed Experimental Protocols

Reproducibility in metabolomics hinges on meticulous and well-documented protocols. Below are representative methods for cell culture-based labeling experiments.

Protocol 1: Steady-State ¹³C-Glucose Labeling in Adherent Cells

This protocol is adapted from established methods for ¹³C-MFA in mammalian cells and is designed to determine the contribution of glucose to central carbon metabolism at isotopic steady state.

Materials:

-

Adherent mammalian cell line (e.g., A549, HeLa)

-

Standard growth medium (e.g., DMEM with 10% FBS)

-

Labeling medium: Glucose-free DMEM supplemented with 10 mM [U-¹³C₆]-glucose and 10% dialyzed FBS (dFBS).

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction solvent: 80% methanol / 20% water, pre-chilled to -80°C

-

Cell scrapers

Methodology:

-

Cell Seeding: Seed cells in 6-well or 10 cm dishes at a density that will result in ~80% confluency at the time of harvest. Culture under standard conditions (37°C, 5% CO₂).

-

Adaptation & Labeling: When cells reach ~50% confluency, aspirate the standard medium, wash once with sterile PBS, and switch to the pre-warmed ¹³C-labeling medium. To achieve isotopic steady state, incubate the cells for a period equivalent to at least two cell doublings, or a minimum of 24 hours.

-

Metabolic Quenching: To rapidly halt all enzymatic activity, aspirate the labeling medium and immediately wash the cells with 5 mL of ice-cold PBS. Aspirate the PBS completely.

-

Metabolite Extraction: Place the culture dish on dry ice. Add 1 mL (for a 6-well plate) of pre-chilled (-80°C) 80% methanol extraction solvent to the cells.

-

Cell Harvesting: Incubate the plates at -80°C for at least 15 minutes to precipitate proteins. Scrape the frozen cell lysate from the plate using a cell scraper and transfer the entire mixture to a pre-chilled microcentrifuge tube.

-

Sample Processing: Centrifuge the tubes at >16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein. Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis by LC-MS.

Protocol 2: D₂O Labeling for Measuring Biomolecule Synthesis

This protocol is designed to measure the synthesis rate of macromolecules by tracking the incorporation of deuterium from heavy water.

Materials:

-

Cell line of interest or animal model

-

Standard growth medium or diet

-

Deuterium oxide (D₂O, 99.9%)

-

Sterile water for cell culture or drinking water for animal studies

Methodology (In Vitro Example):

-

Cell Culture: Culture cells to the desired confluency under standard conditions.

-

Preparation of Labeling Medium: Prepare the standard growth medium, but substitute a fraction of the normal water (H₂O) with D₂O to achieve a final enrichment of 4-8% D₂O in the medium. For example, to make 100 mL of 4% D₂O medium, use 4 mL of D₂O and 96 mL of H₂O-based medium components.

-

Labeling: Replace the standard medium with the D₂O-containing medium. The labeling time will depend on the turnover rate of the biomolecule of interest (e.g., hours for lipids, longer for proteins and DNA).

-

Quenching and Extraction: Follow the same quenching and extraction procedures as in Protocol 1 to isolate the desired class of macromolecules (e.g., using a chloroform/methanol extraction for lipids or protein precipitation for proteomics).

-

Analysis: Analyze the samples by high-resolution mass spectrometry. The analysis will focus on the mass shift in parent ions corresponding to the incorporation of deuterium into newly synthesized molecules.

Applications in Drug Development

Stable isotope tracing is a powerful tool in the pharmaceutical industry, providing critical insights throughout the drug discovery and development pipeline.

-

Mechanism of Action (MoA) Elucidation: By treating cells with a drug and simultaneously performing a ¹³C-labeling experiment, researchers can pinpoint how the drug perturbs metabolic fluxes. For example, a compound that inhibits a specific enzyme in the TCA cycle will cause a predictable change in the labeling patterns of downstream metabolites.

-

Target Engagement and Pharmacodynamics: Isotope tracing can confirm that a drug is engaging its intended metabolic target in a cellular or in vivo model and can quantify the downstream metabolic consequences.

-

ADME Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is crucial. Labeling a drug candidate with stable isotopes allows its metabolic fate to be tracked accurately through an organism, helping to identify and quantify its metabolites using mass spectrometry.

-

Identifying Metabolic Liabilities: Tracing can reveal metabolic reprogramming in disease states, such as cancer, identifying unique metabolic dependencies that can be targeted for therapeutic intervention.

References

Technical Guide: Certificate of Analysis for Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with the certificate of analysis for Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1, a stable isotope-labeled compound crucial for metabolic research and as a tracer in drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative Certificate of Analysis for a closely related isotopically labeled analog, Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄. These values are typical for high-quality stable isotope-labeled compounds.

| Parameter | Specification | Result | Method |

| Appearance | White to off-white solid | White to off-white solid | Visual Inspection |

| Purity | ≥98.0% | 98.0% | HPLC |

| Isotopic Enrichment | ≥99.0% | 99.0% | qNMR / Mass Spectrometry |

| Water Content | <10,000 PPM | <10,000 PPM | Karl Fischer Titration |

Experimental Protocols

Detailed methodologies for the key analytical experiments are outlined below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the chemical purity of the compound by separating it from any potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Stationary Phase: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

Procedure:

-

Sample Preparation: A stock solution of the compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: The sample is injected into the HPLC system. The gradient elution separates the main compound from any impurities.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1][2]

Quantitative NMR (qNMR) for Isotopic Enrichment

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique to determine the isotopic enrichment of the labeled compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation: An accurately weighed amount of the sample and an internal standard of known purity are dissolved in a deuterated solvent (e.g., D₂O).

-

Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay.

-

Data Analysis: The integral of a signal from the analyte is compared to the integral of a signal from the internal standard. The isotopic enrichment is determined by analyzing the satellite peaks arising from ¹³C-¹H coupling and comparing their intensity to the main ¹²C-¹H signal.[3][4][5]

Karl Fischer Titration for Water Content

This method is a highly specific and accurate technique for the determination of water content.

Instrumentation:

-

Karl Fischer titrator (volumetric or coulometric)

Procedure:

-

Titrator Preparation: The titration vessel is filled with a suitable solvent (e.g., methanol) and titrated to a dry endpoint with the Karl Fischer reagent to eliminate any residual water.

-

Sample Analysis: A precisely weighed amount of the sample is introduced into the vessel. The sample is then titrated with the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The water content is calculated based on the amount of Karl Fischer reagent consumed.

Signaling Pathways and Workflows

Metabolic Pathway of Valine

Sodium 3-methyl-2-oxobutanoate is a key intermediate in the catabolism of the branched-chain amino acid, valine. Understanding this pathway is crucial for metabolic studies utilizing the labeled compound.

Caption: The metabolic pathway of valine to succinyl-CoA.

Analytical Workflow for Certificate of Analysis

The following diagram illustrates the logical workflow for the analysis and certification of Sodium 3-methyl-2-oxobutanoate-¹³C,d₄-1.

Caption: Workflow for the analysis and certification of the compound.

References

Technical Guide: α-Ketoisovaleric Acid and its Isotopologue (CAS 1202865-40-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of α-Ketoisovaleric acid (also known as 3-methyl-2-oxobutanoic acid) and its isotopically labeled form, CAS number 1202865-40-4 (α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C, 99%; 3,4,4,4-D₄, 98%)). While not a therapeutic agent itself, α-Ketoisovaleric acid is a critical metabolite in branched-chain amino acid (BCAA) metabolism.[1] Its accumulation is a key diagnostic marker and a pathogenic factor in the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD).[2][3] The isotopically labeled version serves as an essential tool in metabolic research, particularly in biomolecular NMR and metabolomics studies.[4][5] This document will detail the physicochemical properties, biological role, and the experimental methodologies used to study this compound.

Physicochemical Properties

The properties of both the unlabeled and the isotopically labeled sodium salt of α-Ketoisovaleric acid are summarized below.

| Property | Unlabeled α-Ketoisovaleric Acid | α-Ketoisovaleric Acid Sodium Salt (CAS 1202865-40-4) |

| Synonyms | 3-Methyl-2-oxobutanoic acid, 2-Ketoisovaleric acid, α-Ketovaline | Sodium 3-methyl-2-oxobutanoate-13C,d4, α-Keto Isovaleric Acid Sodium Salt 3-Methyl-13C, D4 |

| Molecular Formula | C₅H₈O₃ | C₅H₄D₄O₃.Na |

| Molar Mass | 116.116 g·mol⁻¹ | ~144.12 g/mol |

| Appearance | Colorless or white solid or oil | Not specified (typically a solid) |

| Melting Point | 31.5 °C | Not specified |

| Boiling Point | 170.5 °C | Not specified |

| Primary Use | Endogenous metabolite | Research standard for biomolecular NMR, metabolism, and metabolomics |

Biological Role and Metabolism

α-Ketoisovaleric acid is an intermediate in the catabolism of the branched-chain amino acid valine. This metabolic process is crucial for energy production and amino acid homeostasis.

The metabolic pathway begins with the transamination of valine to α-Ketoisovaleric acid. Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a mitochondrial enzyme complex, catalyzes the irreversible oxidative decarboxylation of α-Ketoisovaleric acid to isobutyryl-CoA. This is a rate-limiting step in BCAA catabolism. Isobutyryl-CoA then enters further metabolic pathways to ultimately form succinyl-CoA, which can enter the citric acid cycle for energy production.

In the genetic disorder Maple Syrup Urine Disease (MSUD), a deficiency in the BCKDH complex leads to the accumulation of BCAAs and their corresponding α-keto acids, including α-Ketoisovaleric acid, in the blood and urine. This accumulation is highly neurotoxic and is responsible for the severe neurological symptoms associated with MSUD, such as seizures and encephalopathy.

Neurotoxicity of α-Ketoisovaleric Acid

The accumulation of α-Ketoisovaleric acid is a significant contributor to the neuropathology of MSUD. It is considered a neurotoxin, an acidogen, and a metabotoxin. Studies have shown that α-Ketoisovaleric acid can induce convulsions, and this effect appears to be mediated through the GABAergic and glutamatergic systems. Specifically, the convulsant effects of α-Ketoisovaleric acid can be prevented by the administration of a GABA agonist (muscimol) and an NMDA receptor antagonist (MK-801). This suggests that α-Ketoisovaleric acid may disrupt the balance of excitatory and inhibitory neurotransmission in the brain.

Experimental Protocols

The isotopically labeled CAS 1202865-40-4 is primarily used as a tracer in metabolic studies. Below are generalized protocols for investigating the biological effects of α-Ketoisovaleric acid, which can be adapted for use with the labeled compound for tracking purposes.

In Vitro Neurotoxicity Assay

Objective: To determine the dose-dependent neurotoxic effects of α-Ketoisovaleric acid on neuronal cells.

Methodology:

-

Cell Culture: Primary cortical neurons are cultured on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, penicillin-streptomycin, and GlutaMAX.

-

Treatment: After 7-10 days in vitro, the neuronal cultures are treated with varying concentrations of α-Ketoisovaleric acid (e.g., 0, 1, 2.5, 5, and 10 mM) for 24 hours. A vehicle control (culture medium) is used for the 0 mM group.

-

Viability Assay (MTT Assay):

-

Following treatment, MTT solution is added to each well and incubated for 3-4 hours at 37°C.

-

The resulting formazan crystals are solubilized with DMSO.

-

Absorbance is measured at 570 nm to quantify cell viability.

-

-

Reactive Oxygen Species (ROS) Measurement (H2DCFDA Assay):

-

After treatment, cells are incubated with 10 µM H2DCFDA for 30 minutes at 37°C.

-

Cells are washed with PBS.

-

Fluorescence is measured to quantify ROS production.

-

In Vivo Convulsant Effect Study

Objective: To investigate the pro-convulsant effects of α-Ketoisovaleric acid in an animal model.

Methodology:

-

Animal Model: Adult male Wistar rats are used.

-

Surgical Procedure: Cannulas are stereotaxically implanted into the striatum of the rats under anesthesia.

-

Intrastriatal Administration: After a recovery period, conscious rats receive unilateral intrastriatal injections of α-Ketoisovaleric acid (e.g., 8 µmol). A control group receives saline injections.

-

Behavioral Observation: Following the injection, rats are observed for seizure-like behavior, such as clonic convulsions, and the latency and duration of these events are recorded.

-

Pharmacological Intervention (Optional): To investigate the mechanism, antagonists or agonists of specific neurotransmitter systems (e.g., muscimol for GABA receptors, MK-801 for NMDA receptors) can be co-injected or pre-administered.

Conclusion

CAS number 1202865-40-4 is an isotopically labeled form of α-Ketoisovaleric acid, a key metabolite in the valine degradation pathway. While the labeled compound is a valuable research tool for metabolic studies, the biological significance and potential for therapeutic intervention are centered on the role of the unlabeled α-Ketoisovaleric acid in the pathophysiology of Maple Syrup Urine Disease. The accumulation of this keto acid leads to significant neurotoxicity, and understanding its mechanisms of action is crucial for developing potential treatments for MSUD. The experimental protocols outlined in this guide provide a framework for further investigation into the effects of this important metabolite.

References

- 1. a-Ketoisovaleric Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]

- 3. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. Human Metabolome Database: Showing metabocard for alpha-Ketoisovaleric acid (HMDB0000019) [hmdb.ca]

Methodological & Application

Application Notes and Protocols for Sodium 3-methyl-2-oxobutanoate-¹³C,d⁴-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology used to investigate metabolic pathways and quantify metabolic fluxes within cellular systems.[1][2][3] By introducing molecules labeled with heavy isotopes, such as ¹³C, ¹⁵N, or ²H, researchers can track the transformation of these molecules through metabolic networks.[1][2] Sodium 3-methyl-2-oxobutanoate-¹³C,d⁴-1, a labeled version of the branched-chain keto acid (BCKA) α-ketoisovalerate, is a valuable tracer for elucidating the metabolism of the essential amino acid valine and its role in cellular bioenergetics and biosynthesis.

This document provides detailed application notes and experimental protocols for the use of Sodium 3-methyl-2-oxobutanoate-¹³C,d⁴-1 in cell culture, with a particular focus on cancer metabolism. Cancer cells exhibit significant metabolic reprogramming to support their rapid proliferation and survival. Understanding the contribution of alternative nutrients like branched-chain amino acids and their corresponding keto acids to tumor metabolism can uncover novel therapeutic targets.

Applications

The use of Sodium 3-methyl-2-oxobutanoate-¹³C,d⁴-1 as a tracer can address several key research questions:

-